molecular formula C16H16F3N5O3 B4650091 (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B4650091
M. Wt: 383.32 g/mol
InChI Key: ADCCZZIWFQHCPB-UHFFFAOYSA-N
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Description

(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitro group and a piperazine ring attached to a benzyl group with a trifluoromethyl substituent. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperazine derivative. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The piperazine derivative can be prepared by reacting piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The final step involves coupling the pyrazole and piperazine derivatives using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas over a palladium catalyst.

    Reduction: Hydrogen gas over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a potential drug candidate for the treatment of diseases such as cancer or infectious diseases.

    Industry: As a precursor for the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is not well understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the trifluoromethyl group may play a role in the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Trifluoromethylbenzylamine: A benzylamine derivative with a trifluoromethyl group.

Uniqueness

(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to its combination of a pyrazole ring, a nitro group, and a trifluoromethyl-substituted benzyl piperazine moiety. This unique structure may confer specific properties, such as increased binding affinity or selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4-nitro-1H-pyrazol-5-yl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)12-3-1-2-11(8-12)10-22-4-6-23(7-5-22)15(25)14-13(24(26)27)9-20-21-14/h1-3,8-9H,4-7,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCCZZIWFQHCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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